(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino and Carboxyl Groups
To prevent unwanted side reactions during guanidination, the α-amino and carboxyl groups of the precursor are typically protected. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are widely used for amino protection, while esterification with methyl or benzyl groups safeguards the carboxyl functionality. For example:
$$
\text{Boc-D-ornithine-OBzl} \xrightarrow{\text{protection}} \text{Boc-D-ornithine(protected)-OBzl}
$$
Reaction conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0–25°C
- Catalysts: Diisopropylethylamine (DIPEA)
Guanidination: Introduction of the 3,3-Dimethylguanidino Group
The critical step involves introducing the dimethylguanidino moiety at the δ-position of the pentanoic acid backbone. Two primary strategies dominate:
Nucleophilic Substitution with Dimethylguanidine Reagents
Reaction of the δ-amine intermediate with 1,3-dimethyl-2-methylthiopseudourea under basic conditions facilitates guanidination:
$$
\text{R-NH}2 + \text{(CH}3\text{)}2\text{N-C(=S)-NH-CH}3 \xrightarrow{\text{base}} \text{R-NH-C(=N-(CH}3\text{))-N(CH}3\text{)}_2 + \text{byproducts}
$$
Optimized Conditions :
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling using dimethylguanidine-boronic acid derivatives has been reported for stereospecific guanidination, though scalability remains challenging:
$$
\text{R-Br} + \text{(CH}3\text{)}2\text{N-C(=NH)-B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{R-NH-C(=N-(CH}3\text{))-N(CH}3\text{)}2
$$
Catalyst System :
Deprotection and Final Product Isolation
After guanidination, sequential deprotection restores the amino and carboxyl groups:
Carboxyl Group Deprotection
Hydrogenolysis (for benzyl esters) or acidic hydrolysis (for methyl esters) is employed:
$$ \text{R-COOBzl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-COOH} $$
Mechanism of Action
The mechanism of action of ®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid:
Key Structural and Functional Differences
L-Arginine vs. This compound
- Structural: L-Arginine has an unmodified guanidino group, whereas the target compound features a dimethylated guanidine (3,3-dimethylguanidino). This substitution reduces hydrogen-bonding capacity and increases hydrophobicity .
- Functional: L-Arginine is a substrate for nitric oxide synthase (NOS) and arginase, while the dimethylated derivative may act as an inhibitor due to steric hindrance or altered charge distribution .
D-Arginine vs. Target Compound
- Chirality: D-Arginine is the enantiomer of L-arginine, whereas the target compound retains the (R)-configuration but modifies the side chain. D-Amino acids are often resistant to enzymatic degradation and used in peptide engineering .
L-Citrulline vs. Target Compound
- Functional Groups : L-Citrulline has a carbamoyl group instead of guanidine, making it a zwitterionic molecule with different metabolic roles (e.g., urea cycle intermediate) .
- Charge Dynamics: The dimethylguanidino group in the target compound introduces a permanent positive charge at physiological pH, unlike citrulline’s neutral carbamoyl group.
MG-H2 and Other Glycation Products
- Reactivity: MG-H2 is a methylglyoxal-derived AGE with an imidazolone ring, which crosslinks proteins and contributes to diabetic complications . The target compound lacks this reactivity but shares a similar pentanoic acid backbone.
Physicochemical Properties
- Solubility: The dimethylguanidino group reduces solubility in aqueous media compared to L-arginine but enhances lipid membrane permeability .
- Stability : Unlike citrulline or MG-H2, the dimethylated derivative is chemically stable under standard storage conditions (-20°C to -80°C) .
Biological Activity
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid, commonly referred to as DMGV (dimethylguanidino valeric acid), is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts.
DMGV is primarily known for its role in the modulation of T cell activity and mitochondrial function. Research indicates that DMGV activates the mitochondrial calcium uniporter (MCU), leading to an increase in mitochondrial calcium levels without significant cytosolic calcium influx. This surge in mitochondrial calcium induces reactive oxygen species (ROS) production, which plays a crucial role in regulating T cell survival and proliferation.
Key Findings:
- T Cell Modulation : DMGV has been shown to suppress inflammatory T cell numbers and inhibit cancer cell expansion in vitro and in vivo. It effectively reduces chronic inflammation in mouse models of colitis and rheumatoid arthritis by inducing ROS that inhibit T cell activation and proliferation .
- Mitochondrial Function : The compound's ability to modulate mitochondrial dynamics suggests potential therapeutic applications in metabolic disorders and autoimmune diseases .
1. Metabolic Regulation
DMGV is associated with metabolic pathways involving asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. The metabolism of ADMA through AGXT2 (alanine-glyoxylate aminotransferase 2) results in the formation of DMGV, linking it to cardiovascular health and metabolic disorders .
| Metabolite | Biological Role | Associated Condition |
|---|---|---|
| ADMA | Inhibitor of NO synthase | Hypertension, Cardiovascular diseases |
| DMGV | Modulator of T cell activity | Autoimmune diseases, Cancer |
2. Therapeutic Potential
The ability of DMGV to regulate T cell dynamics positions it as a potential therapeutic agent for various conditions:
- Autoimmune Diseases : By selectively inhibiting effector T cells while preserving regulatory T cells, DMGV may offer a novel approach to treating autoimmune disorders .
- Cancer Therapy : Its capacity to suppress tumor growth through ROS induction presents opportunities for cancer treatment strategies focused on immune modulation .
Case Studies
Several studies have highlighted the significance of DMGV in clinical settings:
- Colitis Model : In a murine model of colitis, administration of DMGV resulted in a significant reduction in inflammatory markers and improved histological scores compared to controls .
- Rheumatoid Arthritis : Preclinical studies demonstrated that DMGV administration led to decreased inflammatory T cell populations and reduced disease severity in rheumatoid arthritis models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
